The compound can be sourced from various databases, including PubChem, which provides comprehensive data on its properties and applications. It falls under the categories of organic compounds and pharmaceutical intermediates. Its relevance in medicinal chemistry is significant due to its structural similarity to paracetamol, a widely used analgesic.
The synthesis of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride typically involves several key steps:
The industrial production follows similar methodologies but utilizes larger reactors to optimize yield and purity through controlled conditions and purification techniques such as crystallization or recrystallization .
The molecular structure of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride features:
InChI=1S/C8H10N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h1-4,11H,5,9H2,(H,10,12);1H
, providing a detailed depiction of its connectivity .2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride participates in various chemical reactions:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced pharmacological properties or reduced toxicity .
The mechanism of action for 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride involves its interaction with the central nervous system:
Research indicates that this compound lacks significant hepatotoxicity compared to other analgesics like paracetamol, making it a safer alternative .
The physical and chemical properties of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride include:
The applications of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride span multiple fields:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0